What is 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene
What is 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene
An In-Depth Technical Guide to 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene
Executive Summary
This technical guide provides a comprehensive overview of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene, a key organic intermediate with significant applications in synthetic chemistry. Identified by its CAS Number 22482-43-5, this compound's unique molecular architecture, featuring a dichlorinated phenyl ring and a reactive nitrovinyl group, makes it a versatile precursor for the synthesis of complex molecules.[1][2] This document details its chemical identity, physicochemical properties, and established synthesis protocols, with a focus on the Henry-Knoevenagel condensation reaction. Furthermore, it explores the compound's chemical reactivity, synthetic utility, and potential applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Chemical Identity
1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is a substituted β-nitrostyrene. The nitrostyrene scaffold is of considerable interest in organic synthesis due to the versatile reactivity imparted by the electron-withdrawing nitro group conjugated with a carbon-carbon double bond.[3] This functional arrangement facilitates a variety of chemical transformations, making it a valuable building block.[2] The presence of two chlorine atoms on the benzene ring at positions 1 and 3 further modulates the electronic properties of the molecule and provides additional sites for synthetic modification.[1][2]
The strategic placement of these functional groups—the reactive nitrovinyl moiety and the chlorinated aromatic ring—offers a powerful platform for constructing diverse molecular architectures.[2]
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties for 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is provided below. Note that experimental data for this specific compound is limited, and some properties may be predicted or inferred from structurally related compounds.
| Identifier | Value | Source |
| IUPAC Name | 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene | N/A |
| CAS Number | 22482-43-5 | [1][2] |
| Molecular Formula | C₈H₅Cl₂NO₂ | [4] |
| Molecular Weight | 218.04 g/mol | [4] |
| Appearance | White to orange/green powder or crystals | [5] |
| Topological Polar Surface Area | 45.8 Ų | [4] |
| Rotatable Bond Count | 1 | [4] |
Synthesis and Mechanistic Insights
The primary and most efficient method for synthesizing β-nitrostyrenes, including 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene, is the Henry reaction, also known as the nitroaldol or Henry-Knoevenagel condensation.[3][6][7] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane.[8][9]
The Henry-Knoevenagel Condensation Pathway
The synthesis proceeds via a two-step mechanism: a nitroaldol addition followed by dehydration.
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Deprotonation: A base removes the acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[6][10]
-
Nucleophilic Attack: The nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the precursor aldehyde, 2,6-dichlorobenzaldehyde. This forms a β-nitro alkoxide intermediate.
-
Protonation: The intermediate is protonated to yield a β-nitro alcohol (nitroaldol).
-
Dehydration: Subsequent elimination of a water molecule, often promoted by the reaction conditions, results in the formation of the carbon-carbon double bond, yielding the final 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene product.[6]
The choice of base is critical; while strong bases like alcoholic potassium hydroxide can be used, weaker amine bases are also commonly employed to control the reaction rate and minimize side products.[9][11]
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for nitrostyrene synthesis.[8][11]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Addition of Nitromethane: Add nitromethane (1.1 to 1.5 equivalents) to the solution.
-
Catalyst Introduction: Slowly add the base catalyst (e.g., methylamine or ammonium acetate, 0.1 to 0.5 equivalents) to the reaction mixture. The choice of catalyst can influence reaction time and yield.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to a day.
-
Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution. If not, pour the mixture into ice-cold water or dilute acid to induce precipitation.
-
Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.[5]
Chemical Reactivity and Synthetic Utility
1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is a valuable synthetic intermediate due to its multiple reactive sites.[2] Its utility stems from the ability to selectively transform its functional groups.
-
The Nitrovinyl Group: This is the most reactive part of the molecule.
-
Michael Addition: The double bond is highly electrophilic and susceptible to Michael additions by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2]
-
Reduction: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., H₂/Pd-C, Fe/HCl). This amine serves as a crucial handle for further derivatization, such as acylation or alkylation, in the synthesis of pharmaceutical targets.[2]
-
Cycloaddition Reactions: The conjugated system can participate in cycloaddition reactions, providing a route to complex heterocyclic structures.[2]
-
-
The Dichlorinated Phenyl Ring: The chlorine atoms can be substituted or used in cross-coupling reactions.
-
Cross-Coupling Reactions: The C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings, allowing for the attachment of various aryl or vinyl groups to the benzene ring.[2]
-
Nucleophilic Aromatic Substitution (SₙAr): While less reactive than activated systems, under certain conditions, the chlorine atoms can undergo nucleophilic substitution.
-
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